molecular formula C6H8N2O2 B189589 4-Ethoxypyrimidin-2-ol CAS No. 6220-43-5

4-Ethoxypyrimidin-2-ol

Cat. No. B189589
CAS RN: 6220-43-5
M. Wt: 140.14 g/mol
InChI Key: NPWARRDBZOQWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxypyrimidin-2-ol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-Ethoxypyrimidin-2-ol can be analyzed using various methods. These include computational chemical synthesis analysis and pathway design , molecular structure similarity analysis , and other techniques discussed in a review on physicochemical material properties .


Chemical Reactions Analysis

The chemical reactions involving 4-Ethoxypyrimidin-2-ol can be analyzed using various methods. These include electroanalytical tools for studying reaction mechanisms and solution stoichiometry and chemical analysis . A specific reaction involving a pyrimidine derivative has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxypyrimidin-2-ol can be analyzed using various methods. These include methods for analyzing physicochemical material properties , physicochemical properties of polymeric biomaterials , and chemical analysis .

Safety and Hazards

The safety data sheet for 4-Ethoxypyrimidin-2-ol indicates that it is for research use only and should be handled under the supervision of a technically qualified individual . Other safety data sheets provide information on the hazards of similar compounds .

properties

IUPAC Name

6-ethoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-5-3-4-7-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWARRDBZOQWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355763
Record name 4-ethoxypyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxypyrimidin-2-ol

CAS RN

6220-43-5
Record name 4-ethoxypyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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